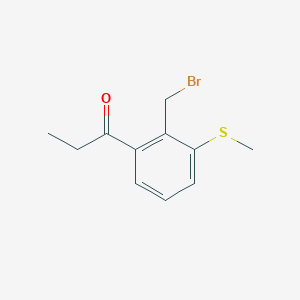
2-Chloroethyl dibutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl dibutylcarbamate is an organic compound with the molecular formula C11H22ClNO2. It is a carbamate ester derived from dibutylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroethyl dibutylcarbamate can be synthesized through the reaction of dibutylcarbamic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a corresponding carbamate derivative.
Hydrolysis: The major products are dibutylcarbamic acid and 2-chloroethanol.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl dibutylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloroethyl dibutylcarbamate involves the inhibition of cholinesterase enzymes. The compound forms a transient enzyme-inhibitor complex (Michaelis complex) with the enzyme, followed by carbamoylation of the enzyme. This process leads to the inhibition of the enzyme’s activity, which can affect neurotransmission and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dibutylcarbamate is unique due to its specific structure, which includes two butyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C11H22ClNO2 |
|---|---|
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
2-chloroethyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-3-5-8-13(9-6-4-2)11(14)15-10-7-12/h3-10H2,1-2H3 |
InChI-Schlüssel |
JWAFUEZHZLGXRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
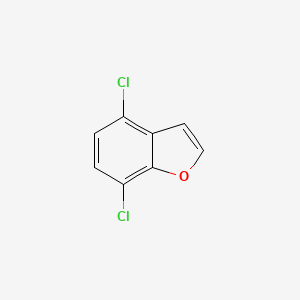
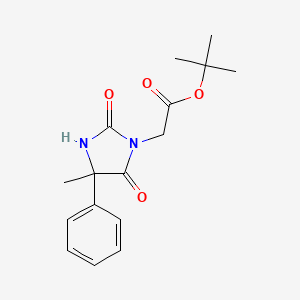
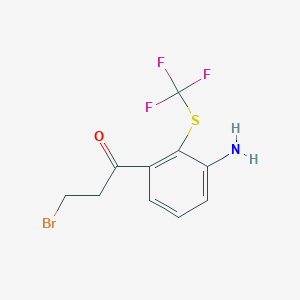
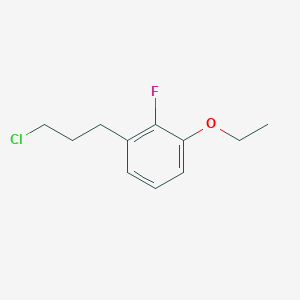
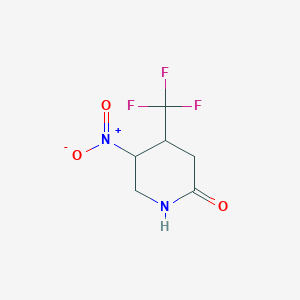


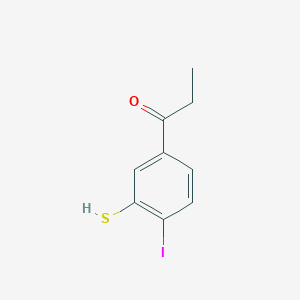
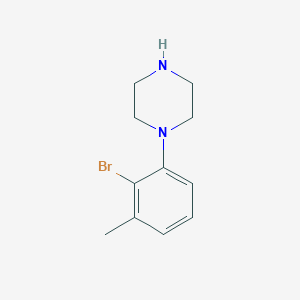
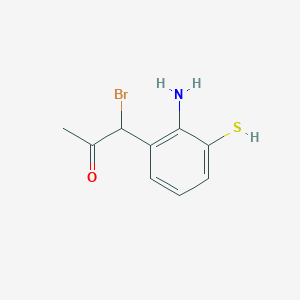
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

